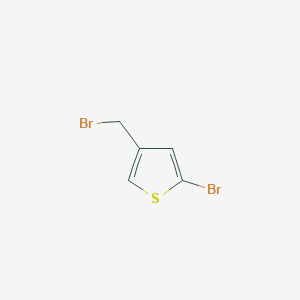

2-Bromo-4-(bromomethyl)thiophene

Description

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMNNNOFOXOJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302546 | |

| Record name | 2-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-93-4 | |

| Record name | 2-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73919-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Organic Transformations of 2 Bromo 4 Bromomethyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the C(sp²)-Br bond on the thiophene (B33073) ring enables a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org

In the case of 2-Bromo-4-(bromomethyl)thiophene, the molecule presents two potential sites for reaction. However, significant regioselectivity can be achieved. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction preferentially occurs at the aryl halide (the C-Br bond at the 2-position) over the benzyl (B1604629) halide (the bromomethyl group). This selectivity is attributed to the mechanism of the Suzuki reaction, where the oxidative addition of the palladium catalyst to an aryl halide is generally much faster and more facile than its addition to a benzyl halide. d-nb.info

Studies on the isomeric compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), have demonstrated this principle effectively. In these studies, various aryl boronic acids were coupled exclusively at the 2-position, leaving the bromomethyl group intact. d-nb.infonih.gov This established reactivity pattern is expected to hold for this compound, allowing for the selective synthesis of 4-(bromomethyl)-2-arylthiophene derivatives. The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base, such as potassium phosphate, in a solvent system like aqueous dioxane. d-nb.infonih.gov

The regioselective Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide range of aryl and heteroaryl boronic acids. Based on research on similar substrates, both electron-donating and electron-withdrawing groups on the boronic acid are well-tolerated, leading to the corresponding 2-aryl-4-(bromomethyl)thiophene products in moderate to excellent yields. d-nb.info

Below is a table illustrating the expected products from the reaction of this compound with various boronic acid derivatives, based on analogous reactions. d-nb.info

| Aryl Boronic Acid | Expected Product |

| Phenylboronic acid | 4-(Bromomethyl)-2-phenylthiophene |

| 4-Methoxyphenylboronic acid | 4-(Bromomethyl)-2-(4-methoxyphenyl)thiophene |

| 4-Chlorophenylboronic acid | 4-(Bromomethyl)-2-(4-chlorophenyl)thiophene |

| 3-Chloro-4-fluorophenylboronic acid | 4-(Bromomethyl)-2-(3-chloro-4-fluorophenyl)thiophene |

| 3,5-Dimethylphenylboronic acid | 4-(Bromomethyl)-2-(3,5-dimethylphenyl)thiophene |

Other Cross-Coupling Reactions (e.g., Stille, Negishi)

The C(sp²)-Br bond in this compound is also amenable to other important palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings.

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the reaction with an organostannane, such as an aryltributylstannane, would be expected to proceed selectively at the 2-position to yield the corresponding 2-aryl-4-(bromomethyl)thiophene, analogous to the Suzuki reaction. jcu.edu.aulibretexts.org

The Negishi reaction utilizes an organozinc reagent to couple with an organohalide. wikipedia.org It is a versatile method for C-C bond formation and is also catalyzed by palladium or nickel complexes. The reaction of this compound with an organozinc compound would similarly be predicted to occur at the more reactive C-2 bromide position.

Nucleophilic Substitution Reactions

Transformations at the Bromomethyl Position

The bromomethyl group at the 4-position of the thiophene ring is a primary, benzylic-type halide. This functionality makes it highly reactive towards a wide range of nucleophiles, typically through an SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com This reaction involves a backside attack by the nucleophile, leading to the displacement of the bromide ion.

This reactivity allows for the introduction of diverse functional groups at the methyl carbon, while the less reactive C-2 bromo group remains unaffected, provided that cross-coupling conditions are avoided. This orthogonal reactivity is a key feature of the synthetic utility of this compound.

The table below details potential transformations via nucleophilic substitution at the bromomethyl position.

| Nucleophile | Reagent Example | Product Class |

| Amine | Ammonia, Primary/Secondary Amines | 2-Bromo-4-(aminomethyl)thiophenes |

| Azide | Sodium Azide | 4-(Azidomethyl)-2-bromothiophene |

| Cyanide | Sodium Cyanide | (2-Bromo-4-thienyl)acetonitrile |

| Hydroxide/Alkoxide | Sodium Hydroxide, Sodium Methoxide | (2-Bromo-4-thienyl)methanol, 2-Bromo-4-(methoxymethyl)thiophene |

| Thiolate | Sodium Hydrosulfide, Sodium Thiophenoxide | (2-Bromo-4-thienyl)methanethiol, 2-Bromo-4-((phenylthio)methyl)thiophene |

| Phosphine (B1218219) | Triphenylphosphine | (2-Bromo-4-thienyl)methyltriphenylphosphonium bromide |

Ring-Halogen Substitution Reactions

The bromine atom attached to the thiophene ring of this compound can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, research on its isomer, 2-bromo-5-(bromomethyl)thiophene, provides valuable insights into its reactivity. In one study, 2-bromo-5-(bromomethyl)thiophene was successfully coupled with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. ambeed.com The reaction was carried out using a Pd(PPh₃)₄ catalyst in a 1,4-dioxane/water solvent system with K₃PO₄ as the base, affording moderate to excellent yields. ambeed.comnih.gov Given the similar electronic environment, comparable reactivity is expected for this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids ambeed.com

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 65 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 58 |

| 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 45 |

Stille Coupling:

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine, catalyzed by a palladium complex. This reaction is particularly useful for synthesizing arylamines from bromothiophenes under relatively mild conditions. chemspider.com The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. rsc.org The application of this methodology to this compound would provide a direct route to various N-substituted aminothiophene derivatives.

Oxidation and Reduction Reactions

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and reactivity of the molecule. The oxidation of thiophenes is generally more challenging than that of aliphatic sulfides due to the aromatic character of the thiophene ring.

The stepwise oxidation of thiophene derivatives to sulfoxides and subsequently to sulfones can be achieved using hydrogen peroxide as the oxidant, catalyzed by methyltrioxorhenium(VII). bldpharm.com The first oxidation to the sulfoxide is generally slower than the subsequent oxidation to the sulfone. bldpharm.com The rate of the initial oxidation is influenced by the electronic nature of the substituents on the thiophene ring, with electron-donating groups accelerating the reaction. bldpharm.com

Other oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA), can also be employed for the oxidation of thiophenes.

Table 2: Oxidation of Thiophene Derivatives

| Thiophene Derivative | Oxidizing System | Product | Reference |

|---|---|---|---|

| Thiophene | H₂O₂ / CH₃ReO₃ | Thiophene-S-oxide, Thiophene-S,S-dioxide | bldpharm.com |

| 3-Bromothiophene | m-CPBA | 3-Bromothiophene-S,S-dioxide | Generic oxidation reaction |

The two bromine atoms in this compound exhibit different reactivities towards reduction. The bromomethyl group is more susceptible to reduction than the bromine atom on the aromatic ring.

The bromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst or more potent reducing agents like lithium aluminum hydride. This selective reduction would yield 2-bromo-4-methylthiophene.

The bromine atom on the thiophene ring is more resistant to reduction and typically requires more specific conditions, such as catalytic hydrogenation at elevated pressures and temperatures or electrochemical reduction. scispace.com The electrochemical reduction of dihalothiophenes has been studied, indicating that the selective reduction of one bromine atom is feasible. scispace.com

Mechanistic Investigations of Complex Transformations

The mechanisms of the cross-coupling reactions involving this compound are complex and have been the subject of extensive research, primarily through studies of related systems.

Suzuki-Miyaura Coupling Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron species exchanges its organic group with the halide on the palladium center. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Buchwald-Hartwig Amination Mechanism:

The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling and involves a palladium catalyst. The key steps include:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Computational Studies:

Density Functional Theory (DFT) calculations have been employed to study the reactivity of substituted thiophenes. These studies provide insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and the transition states of various reactions. For instance, DFT studies on the nucleophilic aromatic substitution of nitro-substituted thiophenes have elucidated the reaction pathways and the role of substituents in influencing reactivity. Such computational approaches can be applied to this compound to predict its reactivity in different transformations and to understand the underlying mechanistic details.

Role As a Versatile Synthetic Building Block and Intermediate in Organic Chemistry

Precursor in Heterocyclic Compound Synthesis

2-Bromo-4-(bromomethyl)thiophene serves as a key precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the bromine atom on the thiophene (B33073) ring and the bromine in the methyl group allows for selective and sequential reactions, enabling the construction of diverse and complex heterocyclic systems. researchgate.netresearchgate.netsigmaaldrich.comtubitak.gov.trmdpi.comnih.gov

Thiophene and its derivatives are recognized as important classes of heterocyclic compounds with significant applications in medicinal chemistry. researchgate.net The thiophene core is a fundamental unit in many biologically active molecules and serves as a versatile scaffold for the development of new therapeutic agents. researchgate.netnih.gov The ability to functionalize the thiophene ring at specific positions is crucial for creating libraries of compounds for drug discovery.

The bromomethyl group is particularly reactive towards nucleophiles, facilitating the introduction of various functionalities. For instance, it can react with amines, thiols, and other nucleophiles to form new carbon-heteroatom bonds, leading to the formation of larger heterocyclic structures. chempap.org This reactivity is exemplified in the synthesis of 4H-benzo[e]-1,3-thiazines, where the reaction of a related bromomethylphenyl isothiocyanate with amines leads to cyclization. chempap.org

Furthermore, the bromo substituent on the thiophene ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene ring, further diversifying the range of accessible heterocyclic structures. researchgate.netmdpi.comnih.gov The regioselective nature of these reactions is a key advantage, allowing for precise control over the final molecular architecture. researchgate.net

Functionalization for Complex Molecular Architectures

The dual reactivity of this compound makes it an exceptional tool for the functionalization and assembly of complex molecular architectures. researchgate.netchempap.org The differential reactivity of the two bromine atoms—the vinylic bromide on the thiophene ring and the benzylic-like bromide on the methyl group—allows for stepwise and selective modifications.

The bromomethyl group can undergo nucleophilic substitution reactions, providing a handle for attaching various side chains and building blocks. chempap.org For example, reaction with sodium phenolate (B1203915) can introduce a phenoxy group. chempap.org This allows for the incorporation of diverse functional groups and the construction of more elaborate molecules.

Simultaneously, the bromine atom on the thiophene ring serves as a versatile anchor point for transition metal-catalyzed cross-coupling reactions. jcu.edu.au This enables the introduction of a wide range of substituents, including aryl, alkyl, and other heterocyclic moieties. The ability to perform these reactions sequentially provides a powerful strategy for building up molecular complexity in a controlled manner.

Design and Synthesis of Advanced Thiophene-Based Derivatives

The strategic use of this compound is central to the design and synthesis of advanced thiophene-based derivatives with tailored properties. researchgate.netrsc.org The thiophene scaffold is a key component in many functional organic materials, and the ability to precisely modify its structure is essential for tuning its electronic and optical properties.

A convenient method for synthesizing ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives has been developed using a visible-light-induced radical process. rsc.org This highlights the ongoing development of new synthetic methodologies to access functionalized thiophene derivatives.

The synthesis of complex molecules often involves multi-step sequences where the order of reactions is critical. For example, the synthesis of certain thiophene derivatives may involve an initial bromination of a methylthiophene, followed by further functionalization. rsc.org The choice of brominating agent, such as N-bromosuccinimide (NBS), and reaction conditions can influence the regioselectivity of the bromination. rsc.org

The development of efficient synthetic routes to key intermediates like this compound is crucial for advancing research in materials science and medicinal chemistry. Its role as a versatile building block facilitates the exploration of new chemical space and the creation of novel molecules with potentially valuable applications.

Computational and Theoretical Investigations of 2 Bromo 4 Bromomethyl Thiophene and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of thiophene (B33073) derivatives. dntb.gov.uadntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations are instrumental in analyzing the effects of substituents, such as bromine atoms and bromomethyl groups, on the thiophene ring's characteristics. By optimizing the molecular structure at a given level of theory, such as B3LYP with a 6-31G(d,p) basis set, researchers can obtain key geometric parameters like bond lengths and angles, which often show excellent correlation with experimental data from X-ray diffraction studies. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgwpmucdn.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comjchps.com

For thiophene and its derivatives, DFT calculations are frequently used to determine the energies and spatial distributions of these frontier orbitals. mdpi.commdpi.comresearchgate.netresearchgate.net In substituted thiophenes, the HOMO and LUMO are often delocalized across the π-conjugated system. mdpi.comresearchgate.net The presence of electron-withdrawing groups, such as bromine, typically lowers both the HOMO and LUMO energy levels and can influence the energy gap. In 2-bromo-4-(bromomethyl)thiophene, the bromine atom on the ring and the bromomethyl group would be expected to modulate the electronic properties, influencing the molecule's reactivity in processes like electrophilic substitution or cross-coupling reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Analogues (Calculated via DFT) This table presents illustrative data for related thiophene derivatives to demonstrate typical values obtained from DFT calculations, as specific values for this compound are not readily available in the provided search results.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uamdpi.comekb.egnih.gov The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. researchgate.netpreprints.org Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-poor and attract nucleophiles. ekb.egresearchgate.net

For a molecule like this compound, an MEP map would reveal key reactive features. The region around the sulfur atom is generally electron-rich, as are the π-systems of the thiophene ring. dntb.gov.ua The bromine atoms, due to their electronegativity and the phenomenon of the "sigma-hole" (a region of positive potential on the halogen atom opposite the covalent bond), can present complex electrostatic features. rsc.org The hydrogen atoms of the bromomethyl group and the ring would likely appear as regions of positive potential. MEP analysis helps to understand intermolecular interactions and provides a guide for predicting how the molecule will interact with other reagents or in a biological system. mdpi.com

Thiophene derivatives are of significant interest for applications in non-linear optics (NLO), which involve materials whose optical properties change with the intensity of incident light. aip.orgacs.orgresearchgate.net Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are crucial for the theoretical prediction and rational design of molecules with high NLO responses. tandfonline.comacs.org Key NLO parameters that can be calculated include the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. mdpi.comacs.org

Theoretical studies have shown that creating donor-acceptor systems within a π-conjugated framework is an effective strategy for enhancing NLO properties. aip.orgresearchgate.net The thiophene ring can act as an efficient electron donor or as part of the conjugated bridge. aip.orgresearchgate.net In analogues of this compound, the introduction of various donor and acceptor substituents could be computationally modeled to predict their NLO response. Calculations can explore how modifying the structure, such as extending the conjugation length or altering the electronic nature of substituents, affects the hyperpolarizability values. acs.org This predictive power allows for the screening of promising NLO candidates before undertaking synthetic efforts. acs.org

Table 2: Representative Theoretically Predicted NLO Properties of Thiophene-Based Compounds This table includes illustrative data for various thiophene derivatives to show the range of values predicted by computational studies. Specific data for this compound is not available in the provided search results.

Mechanistic Studies of Reactions Involving Brominated Thiophenes

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For brominated thiophenes, theoretical studies can elucidate complex reaction pathways, identify transient intermediates and transition states, and explain observed selectivity. dntb.gov.uamdpi.com

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. dntb.gov.uaresearchgate.net This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. For instance, the mechanism of thiophene bromination using reagents like N-bromosuccinimide (NBS) has been investigated using DFT. dntb.gov.uaresearchgate.net These studies calculate the Gibbs free energy profiles for different possible pathways, helping to determine the most favorable reaction course. researchgate.net By analyzing the geometry and energy of transition states, researchers can understand the critical factors that control the reaction rate. Such analyses have been applied to various reactions, including electrophilic substitutions, cross-coupling reactions, and cycloadditions involving thiophene derivatives. dntb.gov.uamdpi.com For example, in the oxidative cycloaddition of brominated thiophenes, computational models can help rationalize the formation of the primary cycloadduct and its subsequent transformation. mdpi.com

One of the key challenges in the chemistry of substituted thiophenes is controlling the regioselectivity of reactions. Current time information in Berlin, DE. Computational studies provide profound insights into the factors governing where a reaction occurs on the thiophene ring. dntb.gov.uamdpi.comnih.gov The reactivity of the different positions on the thiophene ring (α-positions 2 and 5, and β-positions 3 and 4) is influenced by the electronic effects of existing substituents.

In the case of bromination, electrophilic attack is generally favored at the more electron-rich α-position. vaia.com However, the presence of other substituents can alter this preference. Theoretical analyses, often involving the calculation of Fukui functions or the analysis of FMO coefficients, can predict the most likely site of attack. researchgate.net For a molecule like this compound, computational models could predict the relative reactivity of the remaining C3 and C5 positions towards further electrophilic substitution. Similarly, for cross-coupling reactions, DFT can help understand the relative reactivity of different C-Br bonds, guiding the selective functionalization of poly-brominated thiophenes. researchgate.net These theoretical insights are crucial for developing efficient and selective synthetic methodologies. mdpi.comnih.gov

Applications in Materials Science and Polymer Chemistry

Monomer in Conjugated Polymer Synthesis

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are pillars of modern organic electronics. Thiophene (B33073) and its derivatives are fundamental monomers in this field. However, no specific instances of "2-Bromo-4-(bromomethyl)thiophene" being used as a monomer for such syntheses have been reported.

Preparation of Conductive Polymers

The synthesis of conductive polymers often involves the polymerization of functionalized thiophenes. Theoretically, this compound could be used to create novel polymer architectures. For instance, the ring bromo-substituent could participate in polymerization methods like Stille or Suzuki coupling, while the bromomethyl group could be used for post-polymerization modification or to create cross-linked networks. Despite this potential, there is no available research demonstrating its use in preparing conductive polymers.

Synthesis of Organic Semiconductors

Organic semiconductors are crucial for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of polymers derived from thiophene monomers are highly dependent on their structure and substitution. While many brominated thiophenes serve as precursors for organic semiconductors, specific research detailing the synthesis of semiconducting polymers from this compound is absent from the scientific literature.

Development of Optoelectronic Materials

Optoelectronic materials interact with light to produce an electronic effect or vice versa. The properties of such materials are fine-tuned through molecular design.

Impact on Charge Transport Properties

The charge transport characteristics of a polymer are fundamental to its performance in electronic devices. The structure of the monomer unit, including its substituents, directly influences how charge carriers (electrons or holes) move through the material. Without synthesized polymers from this compound, there is no data on its potential impact on charge transport properties.

Tuning of Optical Characteristics

The optical properties of conjugated polymers, such as their absorption and emission spectra, can be adjusted by modifying their chemical structure. The specific combination of substituents on the this compound monomer could theoretically influence the optical bandgap of a resulting polymer. However, no experimental data or research findings are available to substantiate this.

Advanced Functional Materials Development

Advanced functional materials are designed to possess specific, often novel, properties for targeted applications. While the unique bifunctionality of this compound makes it an interesting candidate for creating new functional polymers, its role in the development of such materials has not been explored in the available scientific literature.

Analytical Methodologies for Structural and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing atomic-level structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 2-Bromo-4-(bromomethyl)thiophene, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The thiophene (B33073) ring protons and the methylene (B1212753) (-CH₂-) protons of the bromomethyl group will resonate at characteristic chemical shifts. The protons on the thiophene ring are expected to appear as singlets due to their isolation from neighboring protons. The methylene protons of the bromomethyl group would also appear as a singlet. For comparison, in the related compound 2-bromothiophene (B119243), the protons on the thiophene ring appear at chemical shifts between 6.859 ppm and 7.209 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal. The carbon atoms bonded to bromine will be significantly influenced, causing their signals to shift. In a similar molecule, 2-bromo-2-methylpropane, the carbon atom attached to the bromine atom shows a distinct chemical shift.

Expected NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | 7.0 - 7.5 | Thiophene C-Br: 110-120 |

| Thiophene C-C: 125-135 | ||

| Thiophene C-CH₂Br: 140-150 |

Note: The data in this table is estimated based on known values for similar structural motifs.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a roughly 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion.

The molecular weight of this compound is 255.96 g/mol . The mass spectrum would show a cluster of peaks for the molecular ion around m/z 254, 256, and 258. Common fragmentation pathways would involve the loss of a bromine atom or the bromomethyl group.

Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₅H₄Br₂S]⁺ | 254/256/258 | Molecular Ion (M⁺) |

| [C₅H₄BrS]⁺ | 175/177 | Loss of a bromine radical |

| [C₄H₄BrS]⁺ | 175/177 | Loss of the bromomethyl radical |

Note: The data in this table is based on theoretical fragmentation patterns.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Column chromatography is a standard method used for the purification of synthetic compounds in a research setting. For this compound, silica (B1680970) gel is a commonly used stationary phase due to the moderate polarity of the compound. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation. A typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297), with the ratio adjusted to achieve the desired separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purity assessment of a compound. A reversed-phase HPLC method would be suitable for this compound. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While specific HPLC methods for this exact compound are not widely published, methods for similar brominated aromatic compounds often use a mixture of acetonitrile (B52724) and water as the mobile phase with UV detection.

Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of each element are compared to the theoretically calculated values based on the compound's molecular formula (C₅H₄Br₂S). This comparison serves as a confirmation of the compound's empirical formula and its purity.

Theoretical Elemental Composition of this compound (C₅H₄Br₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 23.47% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.58% |

| Bromine (Br) | 79.90 | 2 | 159.80 | 62.43% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 12.53% |

| Total | | | 255.96 | 100.00% |

Q & A

Q. What established synthetic routes are available for 2-Bromo-4-(bromomethyl)thiophene, and how can reaction yields be optimized?

The compound can be synthesized via β-arylation protocols using palladium catalysis. For example, coupling 2-bromothiophene derivatives with aryl halides (e.g., 4-iodotoluene) under inert atmospheres achieves moderate yields (~52%) . Optimization strategies include:

- Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances cross-coupling efficiency.

- Purification : Automated column chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and bromomethyl substitution patterns. For example, benzylic protons adjacent to bromine exhibit deshielding (~δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for validating synthetic intermediates (e.g., europium(III) complexes derived from thiophene ligands) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine .

Advanced Research Questions

Q. How can dimerization side reactions be mitigated during bromomethyl-thiophene synthesis?

Dimerization of bromomethyl groups is a known challenge. Evidence suggests:

- Trapping agents : Sodium iodide in DMF at 80°C traps reactive intermediates, preventing [4+2] cycloaddition .

- Low-temperature protocols : Conducting reactions below 0°C slows radical-mediated dimerization .

- Kinetic studies : Monitoring reaction progress via in situ ¹H NMR identifies optimal quenching times .

Q. What role does this compound play in designing coordination complexes?

The bromomethyl group facilitates ligand functionalization. For example:

- Europium(III) complexes : Deprotonated thiophene ligands (e.g., β-diketone derivatives) coordinate with Eu³+, enabling luminescence studies. Synthesis involves Claisen condensation followed by metalation under anhydrous conditions .

- Regioselective modification : Bromine substituents allow Suzuki-Miyaura cross-coupling to introduce aryl groups, tailoring ligand electronic properties .

Q. How do solvent and catalyst systems influence regioselective functionalization of bromomethyl-thiophenes?

- Polar aprotic solvents : DMF or DMSO enhance nucleophilic substitution at the bromomethyl site, favoring C–C bond formation with amines or thiols .

- Transition-metal catalysis : Pd-mediated reactions (e.g., Heck coupling) require careful ligand selection (e.g., bidentate phosphines) to avoid over-reduction of bromine .

- Contradictions in reactivity : Some studies report competing aryl-bromine cleavage under harsh conditions (e.g., >120°C), necessitating kinetic profiling to isolate desired products .

Q. What strategies address discrepancies in reported reaction yields for bromomethyl-thiophene derivatives?

- Reagent purity : Ensure aryl halides are >95% pure to avoid stoichiometric errors .

- Atmosphere control : Rigorous nitrogen/argon purging prevents oxidation of Pd catalysts .

- Reproducibility protocols : Standardized column chromatography gradients and internal standards (e.g., mesitylene) improve yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.